molecular formula C17H12Cl2N2O2 B2798381 (Z)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide CAS No. 444098-34-4

(Z)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide

Cat. No. B2798381
M. Wt: 347.2
InChI Key: WRIGHKHGEXIGSV-UHFFFAOYSA-N
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Description

(Z)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has shown promising results in the treatment of B-cell malignancies.

Mechanism Of Action

(Z)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide selectively binds to the active site of BTK and inhibits its activity, leading to the inhibition of downstream signaling pathways involved in B-cell receptor signaling. This results in the induction of apoptosis and inhibition of proliferation in B-cell malignancies.

Biochemical And Physiological Effects

(Z)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide has been shown to induce apoptosis and inhibit proliferation in B-cell malignancies, leading to tumor regression in preclinical studies. It has also been shown to inhibit B-cell receptor signaling and downstream pathways involved in cell survival and proliferation.

Advantages And Limitations For Lab Experiments

(Z)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide has several advantages for lab experiments, including its selectivity for BTK and its ability to induce apoptosis and inhibit proliferation in B-cell malignancies. However, its limitations include the need for further studies to determine its efficacy and safety in clinical trials.

Future Directions

There are several future directions for the research and development of (Z)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide. One direction is the investigation of its efficacy and safety in clinical trials for the treatment of B-cell malignancies. Another direction is the development of combination therapies involving (Z)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide and other targeted therapies for the treatment of B-cell malignancies. Additionally, further studies are needed to determine the potential of (Z)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide in the treatment of other B-cell-related diseases, such as autoimmune disorders.

Synthesis Methods

The synthesis of (Z)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide involves several steps, starting with the reaction of 4-chlorophenol with 4-chlorobenzyl chloride to obtain 4-chlorobenzyl ether. This intermediate is then reacted with 3-chloro-4-hydroxybenzaldehyde to form 3-chloro-4-[(4-chlorophenyl)methoxy]benzaldehyde. The next step involves the reaction of this compound with malononitrile in the presence of potassium carbonate to obtain (Z)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide, which is (Z)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide.

Scientific Research Applications

(Z)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide has shown promising results in preclinical studies for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In a study published in Cancer Research, (Z)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide was shown to inhibit BTK and downstream signaling pathways in CLL cells, leading to cell death and tumor regression. Another study published in Blood demonstrated the efficacy of (Z)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide in inhibiting BTK and inducing apoptosis in NHL cells.

properties

IUPAC Name

(Z)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O2/c18-14-4-1-11(2-5-14)10-23-16-6-3-12(8-15(16)19)7-13(9-20)17(21)22/h1-8H,10H2,(H2,21,22)/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIGHKHGEXIGSV-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)C=C(C#N)C(=O)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)/C=C(/C#N)\C(=O)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide

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